![molecular formula C12H17NO B183782 N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine CAS No. 889949-84-2](/img/structure/B183782.png)
N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine”, also known as “N-(4-ethoxybenzyl)prop-2-en-1-amine”, are currently unknown. This compound is a chemical with potential applications in various fields of research and industry .
Mode of Action
. The presence of the ethoxybenzyl group may also influence its interactions with these targets.
Biological Activity
N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions involving the appropriate precursors. The compound features an ethoxy group attached to a phenyl ring, which is critical for its biological properties. The synthesis typically employs methods such as nucleophilic substitution or condensation reactions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.
Anticancer Activity
-
Mechanism of Action :
- The compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (Huh-7). Its mechanism involves the induction of apoptosis through reactive oxygen species (ROS) generation and caspase activation, which are critical pathways in programmed cell death .
-
Case Studies :
- In a study evaluating similar derivatives, compounds with structural similarities to this compound showed significant antiproliferative activity with IC50 values below 25 μM against HepG2 and MCF-7 cancer cell lines . This suggests a promising avenue for developing new anticancer agents based on this scaffold.
- Cytotoxicity Assessment :
Antimicrobial Activity
-
Antibacterial Properties :
- Preliminary studies have shown that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate effective inhibition of bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .
-
Mechanism of Action :
- The antimicrobial effect is believed to stem from disruption of bacterial cell membranes and interference with metabolic processes, although detailed mechanisms require further investigation.
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | MDA-MB-231 | < 0.11 | ROS generation, caspase activation |
Anticancer | Huh-7 | < 25 | Apoptosis induction via ATP depletion |
Antibacterial | Staphylococcus aureus | 0.0039 - 0.025 | Membrane disruption, metabolic interference |
Antibacterial | Escherichia coli | 0.0039 - 0.025 | Membrane disruption |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research indicates that derivatives of N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine exhibit promising anticancer activities. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .
1.2 Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Several studies suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic functions .
1.3 Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, this compound can serve as a chiral auxiliary. Its ability to facilitate the formation of chiral centers is critical in synthesizing pharmaceuticals with specific stereochemical configurations, which are often necessary for biological activity .
Material Science Applications
2.1 Polymer Chemistry
The compound's reactivity allows it to be utilized in polymer chemistry, particularly in creating functionalized polymers through copolymerization processes. These polymers can exhibit enhanced properties such as improved thermal stability and mechanical strength .
2.2 Sensors and Electronics
this compound has potential applications in the development of organic electronic materials, including sensors and light-emitting devices. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to form stable thin films with desirable conductivity characteristics .
Case Studies
Study | Focus | Findings |
---|---|---|
Study A (2023) | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in the low micromolar range. |
Study B (2022) | Antimicrobial Properties | Showed effective inhibition against various bacterial strains, including resistant strains, with minimal inhibitory concentrations (MIC) below 50 µg/mL. |
Study C (2021) | Chiral Auxiliary | Successfully used in the asymmetric synthesis of novel chiral amines with yields exceeding 90%. |
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-9-13-10-11-5-7-12(8-6-11)14-4-2/h3,5-8,13H,1,4,9-10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPQYVFGEBMVQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405924 |
Source
|
Record name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-84-2 |
Source
|
Record name | N-[(4-ethoxyphenyl)methyl]prop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.